molecular formula C13H23NO8 B6310449 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid CAS No. 1858224-06-2

5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid

Cat. No.: B6310449
CAS No.: 1858224-06-2
M. Wt: 321.32 g/mol
InChI Key: NAWIEESVLJVJGK-WECGXBHGSA-N
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Description

5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid) is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of an acetamido group and a deoxy sugar moiety linked to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid) typically involves the glycosylation of a pentanoic acid derivative with a protected glucosamine derivative. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the glycosidic bond formation. Common protecting groups for the glucosamine include acetyl groups, which are later removed under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule, converting them to alcohols.

    Substitution: The acetamido group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophilic reagents like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted glucosamine derivatives.

Scientific Research Applications

5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex glycosides and glycoconjugates.

    Biology: Studied for its role in cellular processes involving glycosylation and its potential as a biomarker.

    Medicine: Investigated for its therapeutic potential in treating diseases related to glycosylation disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid) involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds with other biomolecules. This interaction can modulate various cellular pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

    2-Acetamido-2-deoxy-beta-D-glucopyranose: Another glycoside with similar structural features but different stereochemistry.

    N-Acetylglucosamine: A simpler derivative that lacks the pentanoic acid moiety.

    2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose: A related compound with an additional fucose sugar.

Uniqueness: 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid) is unique due to its specific combination of an acetamido group, a deoxy sugar, and a pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO8/c1-7(16)14-10-12(20)11(19)8(6-15)22-13(10)21-5-3-2-4-9(17)18/h8,10-13,15,19-20H,2-6H2,1H3,(H,14,16)(H,17,18)/t8-,10-,11-,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWIEESVLJVJGK-WECGXBHGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCCCC(=O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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